molecular formula C23H25N2.CH3O4S<br>C24H28N2O4S B12698961 Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium methyl sulphate CAS No. 85204-56-4

Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium methyl sulphate

Cat. No.: B12698961
CAS No.: 85204-56-4
M. Wt: 440.6 g/mol
InChI Key: JLZJDZMSDBANMM-UHFFFAOYSA-M
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Description

Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium methyl sulphate is a quaternary ammonium salt characterized by a conjugated cyclohexadienylidene backbone substituted with a benzylidene group and dimethylamino functionalities. The methyl sulphate counterion enhances its solubility in polar solvents and stabilizes the cationic structure.

This compound is synthesized via condensation reactions under controlled conditions, typical of aromatic Schiff base formation, followed by quaternization to introduce the methyl sulphate group . However, specific biological or industrial uses remain underexplored in the available literature.

Properties

CAS No.

85204-56-4

Molecular Formula

C23H25N2.CH3O4S
C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;methyl sulfate

InChI

InChI=1S/C23H25N2.CH4O4S/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;1-5-6(2,3)4/h5-17H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

JLZJDZMSDBANMM-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium methyl sulphate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with benzylidene derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium methyl sulphate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium methyl sulphate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Compound Name Substituents Counterion Molecular Formula Molecular Weight (g/mol)
Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium methyl sulphate Methyl, dimethylamino Methyl sulphate ~C₂₄H₂₉N₃O₄S ~480
Diethyl(4-((4-(diethylamino)phenyl)(5-((2,4-dinitrophenyl)amino)-2,4-disulphophenyl)methylene)-...)ammonium hydroxide Ethyl, diethylamino, nitro, sulpho Hydroxide C₃₃H₃₇N₅O₁₁S₂ 743.8
(4-(4-(Diethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium salicylate Ethyl, diethylamino Salicylate ~C₃₀H₃₅N₃O₃ ~500

Key Observations :

  • Ethyl groups in analogous compounds increase lipophilicity, favoring organic solvent compatibility .
  • Counterion Influence : Methyl sulphate improves stability in acidic conditions compared to hydroxide (prone to protonation) and salicylate (pH-sensitive due to carboxylic acid group) .

Physicochemical Properties

  • Solubility : The methyl sulphate counterion confers high water solubility, whereas ethyl-substituted analogues (e.g., hydroxide or salicylate salts) exhibit moderate solubility in polar aprotic solvents like DMSO .
  • Stability : The target compound’s methyl groups and sulphate counterion likely enhance thermal stability compared to nitro- or sulpho-substituted derivatives, which may decompose under oxidative conditions .

Biological Activity

Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium methyl sulphate, also known by its CAS number 66949-12-0, is a compound with significant biological activity. This article explores its properties, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2SC_{18}H_{22}N_2S, with a molecular weight of approximately 318.44 g/mol. The structure features a dimethylamino group attached to a benzylidene moiety, contributing to its biological activity.

Key Properties

PropertyValue
Molecular FormulaC18H22N2S
Molecular Weight318.44 g/mol
CAS Number66949-12-0
SolubilitySoluble in water
AppearanceCrystalline solid

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. Studies have shown that derivatives containing dimethylamino groups can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Effects on Cell Lines
A study investigated the effects of related compounds on human adenocarcinoma cells, revealing significant inhibition of cell proliferation. Specifically, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against HT29 and H460 cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

BacteriumInhibition Zone (mm)
Staphylococcus aureus21
Escherichia coli19

These results suggest that the compound's structural features contribute to its efficacy in inhibiting bacterial growth .

Antioxidant Properties

Antioxidant activity is another notable aspect of this compound. The presence of the dimethylamino group enhances its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Research Findings on Antioxidant Activity
A comparative study showed that related compounds exhibited antioxidant activities ranging from 68% to 81% inhibition in ABTS assays. The presence of electron-donating groups significantly improved these activities .

The biological activities of this compound are attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The dimethylamino group likely plays a crucial role in enhancing solubility and bioavailability, facilitating cellular uptake.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: Compounds may inhibit specific enzymes involved in cancer cell proliferation.
  • Disruption of Cell Membrane Integrity: The amphiphilic nature allows interaction with bacterial membranes, leading to cell lysis.
  • Radical Scavenging: The structure allows for effective neutralization of reactive oxygen species (ROS).

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